molecular formula C18H27N3O B1525004 N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide CAS No. 1334148-71-8

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Cat. No.: B1525004
CAS No.: 1334148-71-8
M. Wt: 301.4 g/mol
InChI Key: MNKDMSOCNQOAOK-UHFFFAOYSA-N
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Description

N-Phenyl-2-(piperidin-4-yl)azepane-1-carboxamide is a chemical compound with the CAS Number 1334148-71-8 and a molecular formula of C18H27N3O . It has a molecular weight of 301.43 g/mol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use. Compounds featuring both phenyl-carboxamide and piperidinyl-azepane structural motifs are of significant interest in medicinal chemistry research. Similar N-phenyl carboxamide derivatives have been investigated for their potential to modulate protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immunology and oncology research . Furthermore, azepane-containing scaffolds are explored in the development of enzyme inhibitors, for instance, as part of novel peptide-based inhibitors for enzymes like 11β-HSD1 . Researchers can utilize this reagent as a versatile building block or intermediate in the design and synthesis of novel bioactive molecules. The product is available with a typical purity of 95% and should be stored at 4°C . For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

N-phenyl-2-piperidin-4-ylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDMSOCNQOAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include both azepane and piperidine rings. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O. Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the carboxamide functional group is significant as it can influence the compound's solubility and binding affinity to target proteins.

Therapeutic Potential

Research indicates that piperidine derivatives can exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Many piperidine compounds are known to affect GABAergic systems, potentially enhancing GABA receptor activity. This could lead to anxiolytic or anticonvulsant effects .
  • Anticancer Properties : Some studies suggest that similar compounds may inhibit protein-protein interactions crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(Piperidin-4-yl)azepane-1-carboxylic acidContains piperidine and azepane ringsFocused on carboxylic acid functionality
N-benzylpiperidinePiperidine ring with a benzyl groupLacks the azepane structure but retains piperidine
1-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yloxy)ethanoneContains piperidine and pyridine ringsInvolves different heterocycles affecting activity

The uniqueness of this compound lies in its specific combination of azepane and piperidine rings, which may offer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

  • GABA Receptor Modulation : In a study examining various piperidine derivatives, compounds showed significant modulation of GABA receptors, with some achieving maximal enhancement at low concentrations. This suggests potential for this compound in treating anxiety disorders .
  • Anticancer Activity : A recent investigation into small-molecule inhibitors demonstrated that certain piperidine-containing compounds exhibited promising anticancer activity by disrupting essential protein interactions within cancer cells. While this compound has not been directly studied, its structural similarity suggests potential efficacy in this area .
  • HIV Entry Inhibition : Research on oxalamides has shown that similar compounds can inhibit HIV entry by blocking critical interactions between viral proteins and host cell receptors. The mechanisms observed may provide insights into the potential antiviral applications of N-phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry and Analgesic Properties

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide belongs to the class of compounds known as piperidine derivatives, which are often investigated for their analgesic properties. The structural similarity to known opioid analgesics like fentanyl suggests that this compound may exhibit potent analgesic effects.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its affinity for opioid receptors. Research indicates that alterations in the piperidine ring or the phenyl group can significantly impact the compound's potency and selectivity towards μ-opioid receptors .

Table 1: Comparative Potency of Piperidine Derivatives

Compoundμ-Receptor Affinity (nM)Analgesic Potency (ED50 mg/kg)
This compoundTBDTBD
Fentanyl0.30.0048
Carfentanil0.00030.00001

Note: TBD = To Be Determined

Anticancer Applications

Recent studies have also explored the potential of this compound in oncology, particularly in targeting specific protein-protein interactions (PPIs) involved in cancer progression.

Inhibition of Protein-Protein Interactions

Research has shown that compounds with a similar scaffold can disrupt interactions critical for the survival of cancer cells, such as the AF9-DOT1L interaction, which is implicated in mixed lineage leukemia (MLL). The inhibition of this interaction has been correlated with a decrease in cancer cell proliferation .

Table 2: Inhibition Potency of Related Compounds

CompoundIC50 (μM)Mechanism of Action
N-phenyl derivativesTBDPPI inhibition
Indole-based inhibitors3.3 - 4.5PPI inhibition
Cpd-102.1PPI inhibition

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

Optimization for Enhanced Efficacy

Further medicinal chemistry efforts are required to optimize the compound's structure to improve its pharmacokinetic properties and reduce potential side effects associated with opioid analgesics.

Clinical Trials

Given its potential applications in pain management and cancer therapy, clinical trials are essential to evaluate the safety and efficacy of this compound in humans.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Activity/Notes
This compound C₁₅H₂₉N₃O 267.41 Azepane-piperidine fusion, phenyl carboxamide CNS receptor modulation
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide C₂₄H₂₈N₂O 364.50 Butenamide group, phenylethyl-piperidine Increased lipophilicity; discontinued
1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide C₂₄H₂₇N₃O 373.50 Indole core, cyclobutylmethyl substituent Serotonin receptor targeting (hypothetical)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.76 Piperazine ring, 4-chlorophenyl group Enhanced hydrophobic binding
N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide C₁₀H₁₂N₄O 204.23 Planar hydrazinecarboxamide, propan-2-ylidene Anticonvulsant via chloride channels
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide C₃₂H₃₈N₄O₃S 570.73 Tosyl group, tert-butyl substituent High molecular weight; steric bulk

Key Structural Differences and Implications

Heterocyclic Core Variations: The azepane-piperidine fusion in the target compound provides greater conformational flexibility compared to rigid six-membered piperidine or piperazine rings (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) . This flexibility may improve binding to dynamic protein pockets in CNS targets.

Substituent Effects: The phenyl carboxamide group in the target compound enhances hydrophobicity, while the 4-chlorophenyl group in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide introduces electron-withdrawing effects, altering binding affinity .

Preparation Methods

Alkylation and Amide Bond Formation

A key step in the preparation is the alkylation of amines with halogenated acyl derivatives or alkylating agents, followed by amide bond formation. This is exemplified in the synthesis of related compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with the target compound.

General Alkylation Procedure:

  • Secondary amines (e.g., piperidine derivatives) are reacted with alkylating agents such as 2-chloro-1-(aryl)ethanones.
  • The reaction is conducted in dry acetone with potassium carbonate as a base and catalytic potassium iodide to enhance nucleophilicity.
  • Reaction temperature is maintained around 60 °C.
  • Reaction progress is monitored by HPLC.
  • Yields range from 44% to 78%, depending on substituents and conditions.

Example Reaction Conditions:

Reagent Amount Role
Secondary amine (piperidine derivative) 0.002 mol Nucleophile
Alkylating agent (e.g., 2-chloro-N-phenylacetamide) 0.002 mol Electrophile
Potassium carbonate (K2CO3) 0.006 mol Base
Potassium iodide (KI) Catalytic amount Catalyst
Solvent Dry acetone Reaction medium
Temperature 60 °C Reaction temperature
Time ~24 hours Reaction duration

Post-reaction, inorganic salts are filtered off, and acetone is removed under reduced pressure. The crude product is purified by column chromatography using dichloromethane-methanol mixtures. Oily products are often converted to hydrochloride salts for crystallization and better handling.

Ring Construction and Functionalization

The azepane ring (seven-membered nitrogen heterocycle) can be constructed or functionalized through alkylation reactions involving piperidine derivatives and haloalkyl reagents.

A reported method for related piperidine-2,6-dione derivatives involves:

  • Refluxing a mixture of imide starting material with 1,4-dibromobutane or 1,3-dibromopropane in acetone.
  • Using anhydrous potassium carbonate as base and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst.
  • Reflux time is extended (60–70 hours) to ensure ring closure or alkylation.
  • Purification is achieved by column chromatography (chloroform:methanol 9.5:0.5 vol).

This method can be adapted for azepane ring formation by selecting appropriate dibromoalkanes and amine substrates.

Use of Protecting Groups and Diastereomer Separation

In complex syntheses involving multiple nitrogen atoms, protecting groups are often employed to prevent side reactions. For example, nitrogen protecting groups (PG) can be introduced and later removed to allow selective functionalization.

Additionally, piperidine derivatives may form diastereomeric mixtures during synthesis. Separation techniques such as fractional crystallization, chromatography, or high-performance liquid chromatography (HPLC) are used to isolate pure stereoisomers.

Purification and Characterization

Purification methods commonly include:

  • Column chromatography on silica gel with solvent systems such as chloroform:methanol or dichloromethane:methanol.
  • Conversion to hydrochloride or other acid addition salts to obtain crystalline forms suitable for handling and characterization.
  • Crystallization from anhydrous ethanol or other solvents.

Characterization techniques involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and where applicable ^19F NMR).
  • Mass spectrometry (ESI-MS or LC-MS).
  • Elemental analysis (C, H, N).
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • X-ray crystallography for structural confirmation in some cases.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Notes
Preparation of alkylating agents Acylation of aniline derivatives with 2-chloroacetyl chloride in DCM/NaOH at 0 °C Formation of chloroacetamide intermediates Precise temperature control critical
Alkylation of amines Reaction of amines with alkylating agents in acetone, K2CO3, KI, 60 °C, 24 h Introduction of piperidinyl or azepanyl substituents Yields 44–78%; HPLC monitoring
Ring closure/alkylation Reflux imide with dibromoalkanes, K2CO3, DBU in acetone, 60–70 h Azepane ring formation or piperidine functionalization Extended reflux time required
Purification Column chromatography; salt formation and crystallization Isolation of pure compounds Use of acid addition salts for crystallinity
Characterization NMR, MS, elemental analysis, HPLC, X-ray crystallography Verification of structure and purity Essential for confirming stereochemistry

Research Findings and Optimization

  • Alkylation reactions benefit from catalytic KI, which enhances nucleophilic substitution efficiency.
  • Potassium carbonate is preferred as a mild base to avoid side reactions.
  • Reaction times vary depending on substrate complexity; longer reflux times improve ring formation yields.
  • Conversion to hydrochloride salts improves compound stability and facilitates purification.
  • Diastereomeric mixtures require careful separation to obtain pharmacologically active isomers.
  • Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and verifying product purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide?

  • Methodology :

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the azepane core with the phenylpiperidine moiety under inert conditions.

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures.

Analytical Confirmation : Validate purity via HPLC (>95%) and confirm structure using 1H^1H/13C^{13}C NMR (aromatic protons: δ 7.2–7.6 ppm; piperidine CH2_2: δ 1.4–2.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : Assign key signals (e.g., carboxamide carbonyl at ~δ 165–170 ppm in 13C^{13}C) and compare with computational predictions (DFT calculations).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form (if suitable crystals are obtained).
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Reference SDS sheets for acute toxicity data (e.g., LD50_{50} in rodents) and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Approach :

Purity Reassessment : Perform elemental analysis and advanced HPLC (chiral columns for enantiomeric purity).

Assay Optimization : Standardize cell-based assays (e.g., IC50_{50} determinations) with positive/negative controls to minimize batch variability.

Stoichiometry Analysis : Use isothermal titration calorimetry (ITC) to quantify binding interactions with target receptors .

Q. What methodologies are used to study its pharmacokinetic (ADME) properties?

  • Protocols :

  • In Vitro : Microsomal stability assays (liver S9 fractions) to assess metabolic half-life.
  • In Vivo : Administer to rodent models (IV/PO) and quantify plasma levels via LC-MS/MS.
  • Tissue Distribution : Radiolabel the compound (14C^{14}C) for autoradiography studies .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Strategies :

  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and piperidine/azepane conformation.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases).
  • Functional Assays : Compare inhibitory potency across analogs using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What experimental designs mitigate challenges in stereochemical analysis?

  • Solutions :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Dynamic NMR : Resolve conformational exchange in solution state (e.g., piperidine ring puckering).
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide
Reactant of Route 2
N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

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